Structural Differentiation vs. Positional Isomer L892-0326: Direct Acetamide Attachment to Quinazolin-3-yl Nitrogen
The target compound features direct attachment of the acetamide carbonyl to the N-3 position of the quinazolin-4(3H)-one ring. In contrast, the closest commercially cataloged analog, 2-(4-methoxyphenoxy)-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide (ChemDiv L892-0326), inserts a para-phenyl spacer between the acetamide and the quinazolin-3-yl unit . This topological difference alters molecular flexibility (estimated 7 rotatable bonds for the target vs. 8 for the isomer), hydrogen-bond donor/acceptor geometry, and the spatial relationship between the 4-methoxyphenoxy ether tail and the quinazolinone core. The isomer's reported logP is 2.9751; the target compound, lacking the additional phenyl ring but retaining the 4-methylphenyl at C-2, is predicted to have a higher logP (~3.5) and reduced polar surface area, which may influence membrane permeability and target-binding kinetics .
| Evidence Dimension | Molecular topology and connectivity of the acetamide linker to the quinazolinone core |
|---|---|
| Target Compound Data | Acetamide directly bonded to quinazolin-3(4H)-yl N-3 position; 4-methoxyphenoxy at acetamide α-carbon; 4-methylphenyl at C-2; estimated MW ~429.5 g/mol (C24H21N3O4) |
| Comparator Or Baseline | Positional isomer L892-0326: acetamide bonded to phenyl ring that is para-attached to quinazolin-3(4H)-yl N-3; MW = 415.45; logP = 2.9751; 8 rotatable bonds |
| Quantified Difference | Different connectivity leads to distinct 3D pharmacophore; ΔMW ~14 g/mol; predicted ΔlogP ~0.5; one additional rotatable bond in comparator |
| Conditions | Structural analysis based on ChemDiv catalog specifications and computational prediction |
Why This Matters
Different connectivity between the acetamide bridge and the quinazolinone core can alter target-binding pose and selectivity, meaning these two compounds are not interchangeable for SAR studies.
